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Sitostanol-d7

Cat. No.: B1150753
M. Wt: 423.77
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Sitostanol-d7 as a Deuterated Sterol Analog

This compound is a saturated plant sterol, or phytostanol, that is structurally similar to cholesterol. avantiresearch.com The "d7" designation signifies that seven hydrogen atoms within the molecule have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. avantiresearch.com This isotopic labeling makes this compound chemically almost identical to its non-labeled counterpart, sitostanol (B1680991), but distinguishable by its higher mass. This property is crucial for its use in mass spectrometry-based analytical techniques. avantiresearch.comlipidmaps.org

The structural similarity of phytostanols like sitostanol to cholesterol allows them to compete with cholesterol for absorption in the digestive system. avantiresearch.comavantiresearch.com Sitostanol itself is found naturally in various plant-based foods, including fruits, vegetables, nuts, and seeds. avantiresearch.com The deuterated version, this compound, is synthesized for research purposes and is instrumental in studies investigating the metabolic pathways and absorption dynamics of both dietary and endogenous sterols. avantiresearch.comcymitquimica.com

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₂₉H₄₅D₇O cymitquimica.comscbt.com
Molecular Weight ~423.77 g/mol cymitquimica.comscbt.com
Synonyms 5α-Cholestan-24(RS)-ethyl-3β-ol-25,26,26,26,27,27,27-d7 cymitquimica.comscbt.com
Physical Form Powder avantiresearch.com
Primary Application Research, analytical method development avantiresearch.comaxios-research.com

Rationale for Deuterated Phytostanol Applications in Mechanistic Studies

The use of deuterated compounds like this compound is a cornerstone of modern mechanistic studies in lipid metabolism. The primary advantage of using stable isotopes is their safety for use in human studies, including in sensitive populations like infants and pregnant women, as they are non-radioactive. tandfonline.comresearchgate.netbioscientifica.com This represents a significant advancement over older methods that relied on radioisotopes. tandfonline.comresearchgate.net

In mechanistic studies, deuterated phytostanols serve several key purposes:

Tracing Metabolic Pathways: By introducing a labeled compound into a biological system, researchers can track its journey, including its absorption, distribution, metabolism, and excretion. avantiresearch.com This allows for a detailed understanding of the processes involved.

Quantification by Isotope Dilution Mass Spectrometry: this compound is frequently used as an internal standard in isotope dilution mass spectrometry. This technique allows for highly accurate quantification of its non-labeled counterpart and other related sterols in biological samples like plasma and feces. lipidmaps.orgnih.gov

Studying Cholesterol Absorption: A prominent application is in the study of cholesterol absorption. Dual-isotope methods, often employing one isotopically labeled sterol administered orally and another intravenously, have become a gold standard for measuring the efficiency of cholesterol absorption. tandfonline.comresearchgate.netbioscientifica.com For instance, studies have used deuterated sitostanol as a non-absorbable marker to help quantify the absorption of other sterols. bioscientifica.comnih.gov Research has shown that even though the absorption of sitostanol is very low, it can be precisely measured using labeled compounds. mdpi.comphysiology.org

The ability to distinguish between exogenous (dietary) and endogenous sterols is another critical advantage afforded by isotopic labeling. tandfonline.com This has been pivotal in understanding how dietary components, such as plant stanols, influence the body's own cholesterol balance.

Historical Development and Evolution of this compound Research Tools

The use of isotopes to study cholesterol metabolism has a long history. Early research relied on radioactive isotopes like ³H and ¹⁴C to trace cholesterol pathways. tandfonline.com While effective, the use of radioisotopes in humans posed safety concerns.

The advent of stable isotope labeling, using isotopes like deuterium (²H) and carbon-13 (¹³C), marked a significant turning point. tandfonline.comresearchgate.net These non-radioactive tracers offered a safer alternative for human studies and could be detected with high sensitivity using techniques like gas chromatography-mass spectrometry (GC-MS) and, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.comresearchgate.netnih.gov

The development of sophisticated analytical methods, such as the dual stable-isotope ratio method, further refined the ability to study cholesterol absorption and metabolism. bioscientifica.comnih.gov This approach involves the simultaneous administration of two different isotopically labeled tracers, allowing for more accurate and reliable measurements. tandfonline.comresearchgate.net

Initially, research focused on labeled cholesterol itself. tandfonline.com However, as the role of plant sterols and stanols in cholesterol absorption became more apparent, the synthesis and application of their deuterated analogs, including this compound, became increasingly important. These labeled phytostanols have been instrumental in studies investigating conditions like phytosterolemia, a rare genetic disorder characterized by the accumulation of plant sterols in the blood. nih.govnih.gov They have also been crucial in validating simpler, single-isotope methods for assessing cholesterol absorption, which are more cost-effective and less invasive. nih.gov

The continued refinement of mass spectrometry techniques allows for the detection of minimal amounts of these tracers, enhancing the precision of metabolic studies. tandfonline.comresearchgate.net Today, this compound is a commercially available and well-characterized compound used as a reference standard in analytical method development, validation, and quality control applications in drug development and lipidomics research. axios-research.comaxios-research.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₉H₄₅D₇O B1150753 Sitostanol-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C₂₉H₄₅D₇O

Molecular Weight

423.77

Synonyms

5α-Cholestan-24(RS)-ethyl-3β-ol-25,26,26,26,27,27,27-d7; 

Origin of Product

United States

Advanced Analytical Methodologies for Sitostanol D7 Quantification and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Sitostanol-d7 Analysis

GC-MS stands as a cornerstone for the analysis of sterols and stanols, including this compound. Its high resolving power and sensitive detection capabilities make it a preferred method for complex biological and food matrices.

Method Development and Optimization for this compound Detection

The development of a robust GC-MS method for this compound involves several critical steps, from sample preparation to instrumental parameter optimization. researchgate.net A primary challenge in sterol analysis is their low volatility, which necessitates a derivatization step to convert them into more volatile forms suitable for gas chromatography. aocs.org

Method optimization often focuses on achieving efficient derivatization, typically through silylation to form trimethylsilyl (B98337) (TMS) ethers, and refining GC oven temperature programs to ensure adequate separation from other sterols and matrix components. researchgate.netmdpi.com The optimization process also includes adjusting injector and detector temperatures, carrier gas flow rates, and split ratios to balance resolution, analysis time, and sensitivity. aocs.org For instance, a typical GC temperature program might start at an initial temperature of 100°C, ramp up to intermediate temperatures to separate different lipid classes, and finally reach a higher temperature to elute the derivatized sterols. mdpi.com

Quantitative Analysis Techniques Employing this compound as Internal Standard

This compound is frequently employed as an internal standard (IS) in quantitative analytical methods for sterols and stanols due to its chemical similarity to the analytes of interest and its distinct mass, which allows for clear differentiation by the mass spectrometer. lipidmaps.org The use of an internal standard is crucial for accurate quantification as it corrects for variations in sample preparation, derivatization efficiency, and instrument response. aocs.org

In isotope dilution mass spectrometry, a known amount of this compound is added to the sample at the beginning of the analytical procedure. lipidmaps.org The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve from which the concentration of the analyte in the sample can be determined. unige.ch This approach significantly improves the accuracy and precision of the quantification.

Table 1: Example of Internal Standards Used in Sterol/Stanol Analysis

Internal Standard Analyte(s) Reference
This compound Sitostanol (B1680991), Campestanol lipidmaps.org
Sitosterol-d5 Sitosterol (B1666911) lipidmaps.org
Campesterol-d5 Campesterol (B1663852) lipidmaps.org
Cholesterol-d5 Cholesterol lipidmaps.org
5α-cholestane Phytosterols (B1254722) aocs.org
Dihydrocholesterol Phytosterols aocs.org
Epicoprostanol Phytosterols aocs.org

Electron Ionization and Fragmentation Pattern Analysis of this compound

Electron ionization (EI) is a widely used ionization technique in GC-MS for the analysis of volatile and semi-volatile compounds. metwarebio.com In EI, high-energy electrons (typically 70 eV) bombard the analyte molecules, causing the ejection of an electron and the formation of a molecular ion (M⁺). metwarebio.com The excess energy transferred during this process often leads to extensive fragmentation of the molecular ion. metwarebio.com

The resulting fragmentation pattern is a unique "fingerprint" for a specific compound, which is invaluable for its identification. metwarebio.com For this compound, the mass spectrum will show a molecular ion peak corresponding to its deuterated mass. The fragmentation pattern will be similar to that of unlabeled sitostanol, but the fragments containing deuterium (B1214612) atoms will have a higher mass-to-charge ratio (m/z). This predictable shift in fragment masses confirms the presence of the deuterated standard and aids in distinguishing it from endogenous stanols. While detailed fragmentation patterns for this compound are specific to the instrumentation and conditions used, the principles of EI fragmentation allow for its confident identification. libretexts.org

GC Column Selection and Derivatization Strategies for this compound

The choice of the GC capillary column is a critical factor that dictates the selectivity and resolution of the separation. greyhoundchrom.com For sterol analysis, including this compound, columns with a non-polar or intermediate polarity stationary phase are commonly used. aocs.org A popular choice is a 95% dimethyl, 5% diphenyl-polysiloxane phase, which provides good separation for many sterol and stanol isomers. aocs.org However, for samples containing a high concentration of certain isomers, a higher-polarity column may be necessary to achieve baseline separation. aocs.org Column length, internal diameter, and film thickness are other important parameters that are optimized to achieve the desired balance between resolution, analysis time, and sample capacity. greyhoundchrom.comsigmaaldrich.com

As mentioned earlier, derivatization is essential for GC analysis of sterols. The most common strategy is silylation, which involves reacting the hydroxyl group of the sterol with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) ether. ncasi.org This process increases the volatility and thermal stability of the sterol, leading to improved peak shape and detector response. aocs.org

Table 2: Common GC Columns for Sterol Analysis

Stationary Phase Polarity Common Use Reference
95% Dimethyl, 5% Diphenyl-polysiloxane (e.g., DB-5ms) Non-polar General phytosterol analysis aocs.orgunige.ch
65% Dimethyl, 35% Diphenyl-polysiloxane (e.g., DB-35) Intermediate polarity Samples high in Δ7-sterols aocs.org
Fused-silica capillary column Varies Phytosterol analysis aocs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) for this compound Research

While GC-MS is a powerful tool, LC-MS offers the advantage of analyzing underivatized sterols, simplifying sample preparation. usask.ca High-resolution mass spectrometry (HRMS) coupled with LC provides even greater specificity and the ability to differentiate between isobaric compounds.

Development of LC-MS/MS Methods for this compound and Related Sterols

The development of LC-MS/MS methods for this compound and other sterols has focused on optimizing chromatographic separation and mass spectrometric detection. researchgate.net Reversed-phase chromatography, often using a C18 or a biphenyl (B1667301) stationary phase, is typically employed to separate the various sterols based on their hydrophobicity. lipidmaps.orgfrontiersin.org For instance, increasing the degree of unsaturation in a sterol generally leads to a shorter retention time on a C18 column. frontiersin.org

For mass spectrometric detection, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources. usask.ca APCI has shown superiority in terms of ion intensity and consistency for phytosterols, primarily forming [M+H-H₂O]⁺ ions. usask.ca Tandem mass spectrometry (MS/MS) is used to enhance selectivity and sensitivity through selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored for quantification. researchgate.net Recent advancements have also seen the use of high-resolution mass spectrometry (HRMS) for the quantification of stanols, which allows for their differentiation from isomeric sterols that may not be separable by chromatography alone. lipidmaps.org

Table 3: Compound Names Mentioned

Compound Name
This compound
Sitostanol
Campestanol
Sitosterol-d5
Sitosterol
Campesterol-d5
Campesterol
Cholesterol-d5
Cholesterol
5α-cholestane
Dihydrocholesterol
Epicoprostanol
Betulin
Stigmasterol (B192456)

Isotope Dilution Mass Spectrometry (IDMS) for this compound Quantification

Isotope Dilution Mass Spectrometry (IDMS) stands as a premier method for the accurate quantification of analytes in complex samples. The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the beginning of the analytical process. nih.gov This labeled compound, often referred to as the "spike" or internal standard, is chemically identical to the endogenous analyte (sitostanol) and thus behaves identically during all subsequent sample preparation steps, including extraction, derivatization, and chromatographic separation. nih.gov

Any loss of the analyte during this extensive workup will be accompanied by a proportional loss of the isotopically labeled standard. nih.gov Consequently, the final measurement of the ratio between the native analyte and the labeled standard by a mass spectrometer allows for a highly accurate calculation of the original analyte concentration, effectively compensating for procedural losses and variations. nih.gov

A typical IDMS workflow involving this compound for the analysis of native sitostanol in a biological matrix like serum would proceed as follows:

A precise amount of this compound is added to the serum sample.

The sample undergoes hydrolysis to release esterified sterols.

The total sterol fraction is extracted and purified.

The sterols are often derivatized (e.g., converted to trimethylsilyl ethers) to improve their volatility and chromatographic behavior for gas chromatography (GC). researchgate.net

The sample is analyzed by GC-MS or LC-MS/MS. The mass spectrometer measures the ion intensity ratios of the molecular or characteristic fragment ions of the native sitostanol and the this compound standard. researchgate.net

The concentration of native sitostanol is calculated by comparing this ratio to the ratios obtained from calibration standards containing known amounts of both the native analyte and the labeled standard. researchgate.net

This approach has been successfully applied in reference methods for quantifying other sterols, such as cholesterol using cholesterol-d7, demonstrating coefficients of variation as low as 0.36% and ensuring results are traceable to the International System of Units (SI). researchgate.neteurofins.com The use of this compound as an internal standard in LC-MS/MS assays for quantifying various non-cholesterol sterols in cell membranes and plasma further underscores its critical role in achieving high-quality, reliable data. researchgate.netbiotage.com

Optimization of Ionization Techniques for this compound (e.g., APCI, ESI)

The choice and optimization of the ionization source are critical for achieving maximum sensitivity and stability when analyzing this compound by mass spectrometry. The two most common atmospheric pressure ionization techniques coupled with liquid chromatography (LC) are Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI).

Atmospheric Pressure Chemical Ionization (APCI) is often favored for the analysis of less polar, neutral molecules like sterols that are not readily pre-charged in solution. researchgate.net In APCI, the LC eluent is sprayed into a heated vaporizer, converting the solvent and analyte into the gas phase. A high-voltage corona discharge needle then creates reagent ions from the solvent vapor, which in turn ionize the analyte molecules through chemical reactions (gas-phase proton transfer). researchgate.net For sitostanol, APCI typically produces a protonated molecule [M+H]+, which readily loses a water molecule. This resulting [M+H-H₂O]+ fragment is often the most intense and stable ion used for quantification. oup.com A study specifically developed for quantifying sitostanol in cultured cells utilized an APCI source, monitoring the m/z 399 ion corresponding to [M+H-H₂O]+ for sitostanol. oup.com

Electrospray Ionization (ESI) , in contrast, generates ions directly from a liquid phase by applying a high voltage to the eluent as it exits a capillary, forming charged droplets. mdpi.com As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are ejected. mdpi.com While sterols are not inherently ionizable, ESI can be used, often forming adducts with ions present in the mobile phase (e.g., [M+Na]+, [M+NH₄]+). researchgate.net For certain steroids, ESI combined with a derivatization step has been shown to offer superior sensitivity compared to APCI. aocs.org

Optimization of these techniques for this compound involves several key parameters:

ParameterOptimization Strategy for APCIOptimization Strategy for ESI
Ionization Energy/Voltage Adjust corona discharge voltage to maximize the signal of the target ion while minimizing unwanted fragmentation. researchgate.netTune the sprayer voltage to ensure a stable spray; lower voltages can sometimes reduce signal suppression and unwanted redox reactions. core.ac.uk
Vaporizer/Source Temp. Optimize the temperature to ensure complete vaporization of the analyte without causing thermal degradation. researchgate.netAdjust the capillary temperature to facilitate desolvation of the charged droplets without degrading the analyte. mdpi.com
Gas Flow Rates Optimize nebulizer and auxiliary gas flows to enhance ion formation and transport to the mass analyzer. researchgate.netOptimize nebulizing and drying gas flow rates to control droplet size and the rate of solvent evaporation for efficient ion release. core.ac.uk
Mobile Phase Composition Solvents like methanol (B129727) and acetonitrile (B52724) are suitable.Reversed-phase solvents (water, methanol, acetonitrile) are ideal. core.ac.uk The addition of modifiers (e.g., ammonium (B1175870) acetate) can promote the formation of specific adducts for improved signal. oup.com

The selection between APCI and ESI depends on the specific analytical goals, the LC conditions, and the sample matrix. Screening both ionization modes and polarities (positive and negative) is often advisable to determine the most favorable response for this compound and its co-eluting analytes. core.ac.uk

Chromatographic Separation of this compound from Sterol Isomers and Analogs

Effective chromatographic separation is paramount in the analysis of sterols due to their high degree of structural similarity. This compound must be separated from a host of isomers and analogs, including its unsaturated precursor sitosterol, its isomer campestanol, and other phytosterols like campesterol and stigmasterol, to prevent isobaric interferences in the mass spectrometer.

Gas Chromatography (GC) is a powerful and widely used tool for sterol separation, offering high resolution. nih.govnih.gov

Columns: Capillary columns with a 95% dimethyl, 5% diphenyl-polysiloxane phase are commonly used and can achieve baseline separation for many sterol/stanol pairs. nih.gov

Elution Order: In GC, the elution order is influenced by volatility and interaction with the stationary phase. Generally, stanols (saturated sterols) have longer retention times than their corresponding sterols (unsaturated). Therefore, Sitostanol elutes after sitosterol. nih.gov A typical elution order for common sterols on a DB-5 column is: cholesterol < campesterol < stigmasterol < sitosterol < sitostanol. nih.gov

Derivatization: For GC analysis, sterols are almost always derivatized to form trimethylsilyl (TMS) ethers to increase their volatility and improve peak shape. biotage.comnih.gov

Liquid Chromatography (LC) is also extensively used, particularly with MS/MS detection, as it often eliminates the need for derivatization.

Columns: Reversed-phase C18 and C8 columns are most common. oup.comnih.gov However, complete baseline separation of all sterol isomers on these columns can be challenging due to their similar hydrophobicity. nih.gov Alternative stationary phases, such as pentafluorophenyl (PFP), have been shown to provide different retention mechanisms and successfully separate numerous structurally similar sterols. researchgate.net

Elution Order: In reversed-phase LC, retention is primarily based on hydrophobicity. Increased saturation generally leads to increased hydrophobicity and thus a longer retention time. Consequently, sitostanol is retained longer and elutes after sitosterol on a C18 column. nih.gov

Challenges: A significant challenge in both GC and LC is the separation of C24-epimers and other close isomers. For instance, sitosterol and campesterol differ only by a methyl group at the C24 position, and their separation requires highly efficient columns and optimized conditions. nih.gov Good chromatographic resolution is crucial as these compounds can have identical fragmentation patterns in MS/MS, making them distinguishable only by their precursor ion mass and retention time. nih.gov

TechniqueTypical ColumnElution Characteristics for SitostanolKey Advantage
GC-MS 95% dimethyl, 5% diphenyl-polysiloxane (e.g., DB-5)Elutes after sitosterol. nih.govHigh resolving power for many isomers.
LC-MS C18, C8, or Pentafluorophenyl (PFP)Elutes after sitosterol on reversed-phase columns. nih.govAvoids derivatization step.

Sample Preparation and Extraction Protocols for this compound Analysis in Complex Matrices

The isolation of this compound and its native analyte counterparts from complex matrices like foods, serum, or tissues is a critical prerequisite for accurate analysis. The goal is to efficiently extract the sterols, remove interfering substances like triglycerides and phospholipids, and concentrate the analytes prior to instrumental analysis.

Lipid Extraction Methodologies Applicable to this compound Studies

The first step in analyzing sterols from most biological samples is the extraction of the total lipid fraction. Because this compound is added as an internal standard at the very beginning, it undergoes the same extraction process as the native sterols, ensuring that recovery losses are accounted for.

Commonly used lipid extraction methods include:

Folch and Bligh & Dyer Methods: These classic methods use a mixture of chloroform (B151607) and methanol (typically 2:1 v/v for Folch) to disrupt cells and lipoproteins and solubilize the lipids. mdpi.comgoogle.com Water is then added to create a biphasic system, where the lipids partition into the lower chloroform layer, while more polar molecules remain in the upper aqueous-methanol layer. mdpi.com

Hexane-Isopropanol Extraction: This system is a popular, less toxic alternative to using chlorinated solvents. A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 3:2 v/v) is used to extract the lipids.

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, this technique uses conventional solvents (like ethanol (B145695) or hexane) at elevated temperatures and pressures to achieve rapid and efficient extractions from solid or semi-solid samples. eurofins.com

Solid-Phase Microextraction (SPME): This is a solvent-free technique where a coated fiber is exposed to the sample (or its headspace). Analytes adsorb to the fiber, which is then transferred directly to the GC injector for thermal desorption and analysis. It has been used for the rapid screening of phytosterols in aqueous samples.

The choice of extraction solvent system depends on the sample matrix. For instance, chloroform-methanol is effective for tissues and serum, while hexane-based systems are common for oils. mdpi.com

Saponification and Unsaponifiable Matter Isolation in this compound Research

In many food and biological samples, a significant portion of phytosterols, including sitostanol, exists in an esterified form, where a fatty acid is attached to the hydroxyl group at the C-3 position. eurofins.comresearchgate.net To analyze the total sitostanol content, these ester bonds must be cleaved, a process achieved through saponification (alkaline hydrolysis). researchgate.net

The saponification procedure typically involves:

Heating the lipid extract (or the entire sample) with a strong alcoholic base, most commonly potassium hydroxide (B78521) (KOH) in ethanol or methanol. biotage.com This reaction cleaves the ester bonds, yielding free sterols and fatty acid salts (soaps).

After hydrolysis, the "unsaponifiable matter," which includes free sterols, steroidal hydrocarbons, and other non-polar compounds, must be separated from the water-soluble soaps. This is typically done via liquid-liquid extraction, where the saponified mixture is diluted with water and the unsaponifiables are extracted into an immiscible organic solvent like diethyl ether or hexane. researchgate.net

For certain matrices, particularly cereals, sterols may also exist as steryl glycosides, where a sugar moiety is attached to the sterol. The glycosidic bond is resistant to alkaline hydrolysis. biotage.commdpi.com In these cases, an acid hydrolysis step (e.g., using HCl) is required prior to the alkaline saponification to liberate all sterols. biotage.commdpi.com

Hydrolysis TypeReagent(s)Target BondApplicable To
Alkaline (Saponification) Ethanolic or Methanolic KOHEster bonds (in steryl esters)Most food and biological samples. biotage.com
Acid Hydrolysis Hydrochloric Acid (HCl)Glycosidic bonds (in steryl glycosides)Cereal products and other plant matrices containing glycosides. mdpi.com

Purification and Pre-concentration Techniques for this compound Samples

Even after extraction of the unsaponifiable matter, the extract may still contain interfering compounds that can affect chromatographic analysis. Therefore, a purification or "clean-up" step is often necessary to isolate the sterol fraction.

Solid-Phase Extraction (SPE) is the most widely used technique for this purpose. researchgate.net

Principle: The unsaponifiable extract is passed through a small cartridge packed with a solid adsorbent (the stationary phase).

Phases: Silica (B1680970) (SiOH) SPE cartridges are very common for sterol purification. nih.gov Aminopropyl-bonded phases have also been used effectively. nih.gov

Procedure: A typical SPE procedure for purifying sterols from an unsaponifiable extract involves a multi-step elution process:

Conditioning: The cartridge is conditioned with a non-polar solvent like hexane.

Loading: The sample extract is loaded onto the cartridge.

Washing: The cartridge is washed with a low-polarity solvent system (e.g., hexane/diethyl ether 9:1 v/v) to elute weakly retained interferences like hydrocarbons. A second wash with a slightly more polar solvent (e.g., hexane/diethyl ether 1:1 v/v) can remove other non-sterol lipids.

Elution: The desired sterol fraction (containing sitostanol and this compound) is finally eluted with a more polar solvent, such as pure acetone (B3395972) or a mixture like 30% 2-propanol in n-hexane.

This purification step not only removes interferences but also allows for the pre-concentration of the analytes. The purified fraction is collected, the solvent is evaporated (e.g., under a stream of nitrogen), and the residue is redissolved in a small, precise volume of solvent suitable for injection into the GC or LC system. biotage.comnih.gov

Validation and Quality Control Frameworks in this compound Analytical Research

The reliability and acceptance of any analytical data hinge on a robust framework for method validation and ongoing quality control. pharmastate.academyujpronline.com In the context of this compound, which primarily serves as an internal standard in quantitative assays, this framework ensures that the measurements are accurate, reproducible, and fit for their intended purpose. axios-research.com The validation process involves systematically evaluating key performance parameters to prove that an analytical method is suitable for its specified use. ujpronline.com This process is governed by international guidelines, which outline the necessary characteristics to be investigated. europa.eu A comprehensive validation protocol includes predefined procedures and acceptance criteria for all performance characteristics, with the results documented in a formal validation report. pharmastate.academy

The cornerstone of quantitative analytical method validation lies in the assessment of linearity, precision, and accuracy. elementlabsolutions.com These parameters collectively demonstrate the method's capability to produce reliable and meaningful results across a specified concentration range. europa.eu

Linearity establishes the proportional relationship between the concentration of an analyte and the analytical signal. pharmastate.academy This is typically evaluated by analyzing a series of standards at a minimum of five different concentration levels spanning the expected range of the samples. pharmastate.academycorn12.dk The resulting data are often subjected to linear regression analysis to determine the correlation coefficient (r), slope, and intercept. corn12.dk For the analysis of sitostanol, methods have demonstrated linearity over concentration ranges such as 0.225–7.2 µM. nih.gov

Precision measures the degree of agreement or scatter among a series of measurements from the same homogeneous sample under prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is assessed at different levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval with the same operator and equipment. europa.eu

Intermediate Precision: Evaluates variations within the same laboratory, such as on different days or with different analysts or equipment. europa.eu In studies involving sitostanol quantification, both within- and between-day precision of less than 7% have been achieved. nih.gov Other methods quantifying stanols have reported coefficients of variation below 15%. lipidmaps.org

Accuracy refers to the closeness of the measured value to an accepted reference or true value. europa.eu It is often determined by calculating the percent recovery of a known amount of analyte spiked into a sample matrix. corn12.dk According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. europa.eu For sitostanol, accuracy has been reported in the range of 93.51% to 101.77%, with apparent recovery values between 88% and 111% in separate studies. nih.govlipidmaps.org

Table 1: Linearity, Precision, and Accuracy Data for Sitostanol Analytical Methods

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. loesungsfabrik.de It represents the concentration that can be differentiated from the background noise with a certain degree of confidence. loesungsfabrik.de

The Limit of Quantification (LOQ) , also known as the Lower Limit of Quantitation (LLOQ), is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. loesungsfabrik.de The LOQ is a critical parameter for the quantitative analysis of impurities or low-level analytes. loesungsfabrik.de

Several approaches exist for determining LOD and LOQ. A common method for instrumental analyses like chromatography involves using the signal-to-noise (S/N) ratio, where an S/N ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. loesungsfabrik.de Another method involves calculating these limits based on the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.de

For methods involving the analysis of sitostanol and other related stanols, these limits have been experimentally determined. In one validated method for quantifying sterols and stanols in human feces, the LOD and LOQ were in the range of 0.003–0.09 nmol/mg and 0.026–0.301 nmol/mg, respectively. lipidmaps.org Another study quantifying sitostanol in cultured cells reported a lowest limit of quantitation (LLOQ) of 0.225 µM. nih.gov

Table 2: Reported Detection and Quantification Limits for Sitostanol

When using mass spectrometry for quantification, the sample matrix—which includes all components other than the analyte of interest—can significantly impact the analytical signal. sciex.com This phenomenon, known as the matrix effect, refers to the alteration (suppression or enhancement) of analyte ionization due to co-eluting compounds from the matrix. mdpi.com It can adversely affect the reproducibility, accuracy, and sensitivity of an assay. mdpi.com

The evaluation of matrix effects is a crucial step in the validation of bioanalytical methods. mdpi.com A common approach is the post-extraction spike method, where the response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat (pure) solvent at the same concentration. sciex.commdpi.com The difference in signal intensity provides a quantitative measure of ion suppression or enhancement. mdpi.com

The use of a stable isotope-labeled internal standard, such as this compound, is a primary strategy to compensate for matrix effects. Because the internal standard is chemically almost identical to the analyte, it is expected to experience similar matrix effects, allowing for an accurate quantification based on the response ratio. In a study quantifying sitosterol and sitostanol in cultured Caco-2 cells, no significant matrix effect was observed for the sterols. nih.gov However, for more complex matrices like food products or oils, the potential for matrix interference is higher, making the use of deuterated internal standards and robust analytical techniques like GC-MS particularly valuable. researchgate.net

The accuracy and reliability of quantitative measurements are fundamentally dependent on the quality of the reference standards used for calibration. caymanchem.com Certified Reference Materials (CRMs) represent the highest level of quality assurance, providing accuracy and metrological traceability for analytical results. caymanchem.comsummitpharma.co.jp A CRM is a standard characterized by a metrologically valid procedure for its properties, and it is accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability. amis.co.za The production of CRMs is often performed by producers accredited to ISO 17034. caymanchem.com

Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. amis.co.za This ensures that measurements are comparable across different laboratories and over time.

This compound is utilized as a stable isotope-labeled internal standard, a type of reference material essential for quantitative analysis, particularly in mass spectrometry-based methods. axios-research.com Suppliers of such standards provide a comprehensive Certificate of Analysis (COA) with their products. axios-research.com This document contains detailed information on the material's identity, purity, and characterization, which establishes its traceability and confirms its suitability for use in method validation, quality control, and routine quantitative assays. axios-research.com Using a well-characterized standard like this compound ensures that the quantification of the target analyte is anchored to a reliable reference, thereby enhancing the credibility and validity of the analytical data. caymanchem.com

Sitostanol D7 As a Stable Isotope Tracer and Internal Standard in Mechanistic Studies

Applications of Sitostanol-d7 in Stable Isotope Tracing for Lipid Flux Analysis

Stable isotopes have become a gold-standard method for studying the metabolism of lipids and lipoproteins. nih.gov The use of molecules like this compound, where seven hydrogen atoms are replaced with the stable isotope deuterium (B1214612), allows researchers to trace the movement and transformation of sterols within biological systems without the need for radioactive labels. avantiresearch.comscbt.com This technique is invaluable for understanding the dynamic processes of lipid flux. nih.govresearchgate.net

Elucidating Sterol Absorption Mechanisms Using this compound as a Tracer

The structural similarity of phytosterols (B1254722) and phytostanols to cholesterol allows them to compete for absorption in the digestive system. avantiresearch.com this compound has been instrumental in studies aimed at understanding the intricacies of sterol absorption. By administering this compound and tracking its journey through the gastrointestinal tract and into the body, researchers can gain insights into the mechanisms governing how different sterols are absorbed. nih.gov

Studies have shown that the hydrophobicity of a sterol influences its absorption, with more hydrophobic stanols like sitostanol (B1680991) being less readily absorbed than cholesterol. nih.govnih.gov For instance, one study measured the distribution of various sterol tracers in the murine jejunum three hours after oral infusion. A significantly higher percentage of the sitostanol tracer was recovered from the lumen compared to the cholesterol tracer, indicating its lower absorption rate. nih.gov Furthermore, the efflux of sitostanol from the intestinal mucosa back into the lumen was found to be significantly greater than that of cholesterol, highlighting a rapid shuttling process that contributes to its low net absorption. nih.gov

Tracing of this compound in Cellular and In Vitro Model Systems

In vitro models, including cultured cells, provide a controlled environment to dissect the cellular and molecular mechanisms of sterol transport and metabolism. This compound can be introduced into these systems to trace its uptake, intracellular trafficking, and efflux. nih.gov For example, studies using human cell lines such as hepatocytes can investigate the direct effects of sitostanol on cellular processes. nih.gov

Research has utilized in vitro systems to explore the impact of sitostanol on mitochondrial function in various cell types. nih.gov While some studies have reported effects on mitochondrial respiration in hepatocytes under specific conditions, others have found no significant changes in adipocytes or myotubes. nih.gov These cellular models, in conjunction with tracers like this compound, are crucial for building a mechanistic understanding of how phytostanols exert their biological effects at a subcellular level.

Kinetic Studies of this compound Transport and Distribution in Non-Human Organisms

Animal models are essential for studying the complex interplay of various organs in lipid metabolism. The use of this compound in non-human organisms allows for detailed kinetic studies of its transport and distribution throughout the body. researchgate.net These studies provide a systemic view of how sitostanol is handled, from absorption in the gut to its potential accumulation in different tissues.

For example, research in mice has been crucial in defining the roles of specific intestinal transporters in sterol absorption and efflux. nih.gov By tracking deuterated tracers, scientists can quantify the movement of sitostanol between the intestinal lumen, the intestinal wall, and the rest of the body, providing valuable data on the kinetics of these processes. nih.gov Such studies have revealed that plant sterols can enter the brain in murine models, and their accumulation appears to be virtually irreversible over a six-month period. science.gov

This compound as an Internal Standard for Endogenous Sterol Quantification

Accurate quantification of endogenous sterols is fundamental to understanding lipid metabolism in health and disease. This compound serves as an excellent internal standard in mass spectrometry-based analytical methods due to its chemical similarity to endogenous sterols and its distinct mass. frontiersin.orglipidmaps.orgcore.ac.ukaocs.org The addition of a known amount of this compound to a sample at the beginning of the extraction process allows for the correction of any analyte loss during sample preparation and analysis, thereby ensuring the accuracy and precision of the final quantification. frontiersin.orgcore.ac.uknih.gov

Relative and Absolute Quantification of Phytosterols and Phytostanols

The quantification of various phytosterols and phytostanols in biological samples is crucial for nutritional and metabolic studies. core.ac.ukaocs.org this compound is employed as an internal standard to enable both relative and absolute quantification of these compounds using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). frontiersin.orgcore.ac.ukaocs.org

In these methods, the signal intensity of the endogenous sterol is compared to the signal intensity of the known amount of added this compound. frontiersin.org This ratio is then used to calculate the concentration of the endogenous sterol. This approach has been successfully applied to quantify a range of phytosterols and phytostanols in various matrices. core.ac.uk

Table 1: Application of Deuterated Standards in Sterol Quantification

Analytical Method Internal Standard(s) Used Analytes Quantified Reference
GC-MS This compound Endogenous and exogenously derived sterols frontiersin.org
LC-MS Sitostanol-d5, Campestanol-d7, etc. Sterols and stanols in feces lipidmaps.org

This table is interactive. Click on the headers to sort the data.

Standardization of Sterol Analysis in Diverse Biological Matrices (excluding human clinical samples)

The use of this compound as an internal standard is critical for standardizing the analysis of sterols across a wide variety of biological matrices, such as in animal tissues, cell cultures, and food products. core.ac.ukaocs.org Different matrices can present unique challenges during sample preparation and analysis, leading to variability in results. By incorporating an internal standard like this compound, researchers can minimize these matrix effects and ensure the comparability of data obtained from different sample types. core.ac.uk

For example, in the analysis of phytosterols in cereal products, which can have a complex carbohydrate matrix, the use of an internal standard is essential to correct for losses during the necessary hydrolysis and extraction steps. core.ac.ukaocs.org Similarly, when analyzing sterols in edible oils and fats, an internal standard helps to account for variations in the lipid composition of the samples. core.ac.uk The development of robust analytical methods using internal standards like this compound is crucial for obtaining reliable and reproducible data in lipid research across diverse biological systems. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
5α-cholestane
5α-cholestan-3ß-ol
β-sitosterol
Brassicasterol
Campestanol
Campesterol (B1663852)
Cholesterol
Cholestanol
Coprostanol
Desmosterol
Ergosterol
Lanosterol
Lathosterol
Sitostanol
Sitostanol-d5
This compound
Sitosterol (B1666911)
Sitosterol-d5

Advanced Isotopic Labeling Strategies Incorporating this compound

Multi-labeled Approaches for Complex Lipidomic Investigations

Complex lipidomic analyses often require the simultaneous tracking of multiple lipid species and their metabolic transformations. Multi-labeled approaches, where different compounds are labeled with distinct stable isotopes, are employed to deconvolute these intricate networks. nih.gov In this context, this compound can be used in conjunction with other isotopically labeled lipids, such as cholesterol-d5 or fatty acids labeled with carbon-13, to investigate the interplay between different lipid classes. lipidmaps.orgbiorxiv.org

For instance, a study investigating the impact of a therapeutic agent on cholesterol absorption and synthesis could administer this compound alongside deuterated cholesterol. By analyzing the isotopic enrichment of these sterols and their metabolites in plasma and feces, researchers can simultaneously quantify cholesterol absorption efficiency and the influence of plant stanols on this process. science.govscience.gov This dual-labeling strategy provides a more comprehensive picture than single-tracer experiments.

The development of high-throughput lipidomics methods, often utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), has further enhanced the power of multi-labeled studies. biorxiv.orgresearchgate.net These methods allow for the detection and quantification of a wide array of lipid species in a single analysis, making it possible to trace the metabolic fate of multiple labeled precursors simultaneously. biorxiv.org

Table 1: Example of a Multi-labeled Approach in a Fictional Lipidomic Study

Labeled CompoundIsotopeBiological Question Addressed
This compoundDeuterium (d7)Quantifies the absorption and metabolism of plant stanols.
Cholesterol-d5Deuterium (d5)Measures endogenous cholesterol absorption and turnover.
Oleic acid-13C18Carbon-13 (13C)Traces the incorporation of dietary fatty acids into triglycerides and cholesterol esters.

This table illustrates how different isotopically labeled lipids can be combined in a single study to answer multifaceted questions about lipid metabolism.

Development of Tracer-Based Metabolomics for Sterol Pathways

Tracer-based metabolomics is a specialized field that uses stable isotope-labeled precursors to map the flow of atoms through metabolic pathways. frontiersin.orgnih.gov This approach provides quantitative data on metabolic fluxes, offering a dynamic view of cellular metabolism that is not attainable with static measurements of metabolite concentrations. frontiersin.org this compound is an ideal tracer for investigating the intricate pathways of sterol metabolism. avantiresearch.comlipidmaps.org

By introducing this compound into a biological system, researchers can follow its conversion to other metabolites, identifying novel enzymatic reactions and metabolic routes. nih.gov For example, the detection of deuterated bile acids following the administration of this compound would provide direct evidence of its conversion and subsequent metabolism in the liver.

Furthermore, tracer-based metabolomics with this compound can be used to study the regulation of sterol pathways under different physiological or pathological conditions. By comparing the metabolic fate of this compound in healthy versus diseased states, or in the presence and absence of a drug, scientists can gain insights into the mechanisms underlying metabolic dysregulation. prosciento.com

Table 2: Key Research Findings from Tracer-Based Metabolomics Studies of Sterol Pathways

Research FindingIsotopic Tracer(s) UsedAnalytical TechniqueImplication
Quantification of fecal neutral sterol excretionSitostanol-d4, Cholesterol-d5, Cholesterol-d7Mass SpectrometryElucidated the increased excretion of endogenous cholesterol induced by ezetimibe. science.govscience.gov
Determination of cholesterol absorption efficiencySitostanol-d4, Cholesterol-d5Mass SpectrometryProvided a precise measure of how effectively cholesterol is absorbed from the intestine. science.govscience.gov
Identification of sterol metabolism in cell cultureLathosterol-d7LC-MSEnabled the study of cholesterol synthesis intermediates in human hepatocytes. nih.gov
Analysis of phytosterol composition in plantsNot specifiedGas ChromatographyHighlighted the diversity of sterol structures in different plant species. aocs.orggre.ac.uk

These findings underscore the power of tracer-based metabolomics, often employing deuterated sterols like this compound, to unravel the complexities of sterol metabolism.

Investigative Research into Sitostanol Biosynthesis and Metabolic Transformations

Enzymatic Pathways and Molecular Mechanisms of Sitostanol (B1680991) Biosynthesis (e.g., in plants, microorganisms)

Sitostanol is the 5α-saturated derivative of the plant sterol (phytosterol) β-sitosterol, meaning it lacks the double bond at the C5-C6 position of the sterol ring. nih.govmdpi.com While sitostanol is found naturally in plants, its concentration is typically much lower than that of its unsaturated counterpart, β-sitosterol. pan.olsztyn.pl The primary route for large-scale sitostanol production is the chemical hydrogenation of β-sitosterol isolated from plant oils. nih.govgoogle.com However, biosynthetic pathways exist in nature, primarily involving the reduction of unsaturated sterol precursors.

In plants, the biosynthesis of phytosterols (B1254722), including the precursors to sitostanol, is a complex process that begins with the cyclization of 2,3-oxidosqualene. nih.gov Unlike in animals and fungi where this precursor is cyclized to lanosterol, in plants, it is converted to cycloartenol (B190886) by the enzyme cycloartenol synthase (CAS). nih.govfrontiersin.org From cycloartenol, a series of enzymatic reactions involving demethylations, isomerizations, and alkylations leads to the formation of major phytosterols like campesterol (B1663852) and β-sitosterol. mdpi.com The final conversion of β-sitosterol to sitostanol requires the saturation of the Δ5 double bond, a reaction catalyzed by specific reductases.

Microorganisms, particularly certain bacteria, are also capable of metabolizing sterols and can be used for the biotransformation of β-sitosterol into valuable steroid intermediates like 4-androstene-3,17-dione (AD). researchgate.net This process involves the degradation of the sterol side-chain. While the primary industrial focus is on side-chain cleavage, microbial systems possess a wide array of steroid-modifying enzymes, including reductases capable of saturating double bonds within the sterol nucleus. researchgate.netmdpi.com

The key enzymes responsible for the conversion of Δ5-sterols to their saturated stanol forms are sterol reductases. In the context of sitostanol biosynthesis from β-sitosterol, this involves a Δ5-sterol-reductase. Plant genomes contain a variety of reductase enzymes involved in sterol synthesis.

One of the most critical groups of enzymes is the sterol side chain reductase (SSR) family. nih.gov In plants, this family is divided into two main categories: Δ24-sterol reductase (also known as DWARF1 or SSR1) and sterol side chain reductase 2 (SSR2). nih.govoup.com SSR1 is crucial for the final step in the synthesis of both campesterol and β-sitosterol by reducing the Δ24(28) double bond in the side chain. nih.govoup.com SSR2 is primarily involved in the cholesterol biosynthesis pathway in some plants by reducing cycloartenol to cycloartanol. nih.govfrontiersin.org

The reduction of the C5-C6 double bond in the sterol nucleus is analogous to the conversion of 7-dehydrocholesterol (B119134) to cholesterol in the final step of one of the mammalian cholesterol biosynthesis pathways, which is catalyzed by 3β-hydroxysterol-Δ7-reductase. In plants, the enzyme DWARF5 (DWF5) is a sterol Δ7-reductase that converts episterol (B45613) to 5-dehydroavenasterol. biorxiv.org While the specific enzyme primarily responsible for the direct large-scale conversion of β-sitosterol to sitostanol in plants is not as extensively characterized as those for major phytosterol production, reductases that perform this saturation exist. For example, studies on sterol metabolism in various organisms have identified reductases capable of acting on the sterol nucleus. In mammals, the enzyme Δ24-dehydrocholesterol reductase (DHCR24) is involved in the final step of cholesterol synthesis, reducing the Δ24 double bond of desmosterol. plos.org Some plant reductases show broad substrate specificity and can catalyze reductions at different positions. For instance, a novel sterol side-chain reductase identified in Dioscorea transversa was found to reduce both Δ24,28 and Δ24,25 double bonds, indicating a potential role in diverting biosynthesis towards cholesterol instead of phytosterols. nih.gov

The direct and principal precursor for sitostanol is β-sitosterol. The biosynthesis of β-sitosterol itself is a multi-step pathway originating from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). wikipedia.org These five-carbon units are used to form the 30-carbon precursor 2,3-oxidosqualene. nih.gov

The key steps from the central precursor, cycloartenol, to β-sitosterol are as follows:

Alkylation: Cycloartenol undergoes methylation at the C24 position by the enzyme sterol C24-methyltransferase (SMT1), initiating the branch towards 24-alkyl sterols. nih.govfrontiersin.org

Ring Modification: The cyclopropane (B1198618) ring of the cycloartenol derivative is opened by cycloeucalenol (B201777) cycloisomerase (CPI). mdpi.com

Demethylation and Isomerization: A series of demethylations at C4 and C14, along with isomerizations of the double bond in the B-ring, occur to modify the sterol nucleus. mdpi.combiorxiv.org

Second Alkylation: A second methylation at C24, catalyzed by SMT2, leads to the formation of a 24-ethyl side chain, characteristic of β-sitosterol. nih.gov

Final Reduction: The pathway culminates in the reduction of the Δ24(28) double bond of isofucosterol by a Δ24-sterol-Δ24-reductase (like DWF1/SSR1) to yield β-sitosterol. nih.govbiorxiv.org

Once β-sitosterol is formed, it can serve as the substrate for a Δ5-reductase enzyme, which catalyzes the addition of two hydrogen atoms across the C5-C6 double bond to produce sitostanol. nih.gov This final saturation step is the defining reaction in sitostanol biosynthesis.

Table 1: Key Enzymes in the Biosynthetic Pathway Leading to Sitostanol
EnzymeAbbreviationFunctionPrecursor(s)Product(s)
Cycloartenol SynthaseCASCyclization of 2,3-oxidosqualene2,3-OxidosqualeneCycloartenol
Sterol C24-Methyltransferase 1 & 2SMT1, SMT2Alkylation of the sterol side chainCycloartenol, 24-Methylene lophenol24-Alkyl sterols
Δ24-Sterol ReductaseSSR1/DWF1Reduction of the side chain Δ24(28) double bondIsofucosterolβ-Sitosterol
Sterol Δ5-Reductase-Reduction of the ring Δ5 double bondβ-SitosterolSitostanol

Characterization of Sterol Reductases and Related Enzymes

Research on Sitostanol Oxidation Products and Degradation Pathways

Like other sterols, sitostanol can undergo oxidation, especially when subjected to high temperatures, such as during the frying of foods in oils. nih.gov However, due to the saturation of the C5-C6 bond, sitostanol is generally more resistant to oxidation than its unsaturated counterpart, β-sitosterol. researchgate.net

Research into the oxidation of phytosterols has identified several classes of oxidation products (POPs), also known as oxysterols. For unsaturated sterols like β-sitosterol, the main oxidation products include 7-ketositosterol, 7α-hydroxysitosterol, 7β-hydroxysitosterol, and various epoxides. nih.govresearchgate.net

Fewer oxidation products have been definitively identified for sitostanol. Studies have reported the formation of hydroxy derivatives of sitostanol upon thermal oxidation. nih.gov In one analysis, an unidentified oxidation product of sitostanol was found in relatively high abundance in thermally treated samples and was hypothesized to be a hydroxy or keto derivative based on its chromatographic behavior. nih.gov The primary degradation pathway for sitostanol in industrial or food processing contexts is thermal oxidation, leading to these derivatives.

In a biological context, the degradation of the small amount of absorbed sitostanol would likely follow pathways similar to those for other sterols, involving enzymatic oxidation in the liver to form bile acids, which are then excreted. nih.govresearchgate.net Microbial degradation in the gut is another significant pathway, where bacteria can cleave the sterol side-chain to produce steroid cores like 4-androstene-3,17-dione (AD). researchgate.netresearchgate.net

Table 3: Common Oxidation Products of Phytosterols
Parent SterolCommon Oxidation ProductsReference
β-Sitosterol7-Ketositosterol, 7α-Hydroxysitosterol, 7β-Hydroxysitosterol, 5,6α-Epoxysitosterol, 5,6β-Epoxysitosterol nih.govresearchgate.net
Campesterol7-Ketocampesterol, 7-Hydroxycampesterol, Epoxy-derivatives nih.gov
SitostanolHydroxy derivatives (identified), Unidentified keto/hydroxy derivatives (hypothesized) nih.gov

Characterization of Sitostanol Oxidation Products (e.g., hydroxysitostanol, ketositostanol)

Research into the thermo-oxidation of sitostanol has led to the characterization of several oxidation products. researchgate.net As a saturated sterol, sitostanol is less susceptible to oxidation compared to unsaturated phytosterols. researchgate.nethelsinki.fi However, under conditions of elevated temperature, the formation of specific oxides occurs. The primary oxidation products identified are hydroxy and keto derivatives. researchgate.netnih.gov

In bulk phase studies, a number of sitostanol oxides have been successfully characterized. These include epimers of 7-hydroxysitostanol and 15-hydroxysitostanol, as well as 6-ketositostanol and 7-ketositostanol. researchgate.net The formation of these compounds highlights the specific sites on the sitostanol molecule that are most susceptible to oxidative attack, even without the presence of a double bond in the sterol ring structure. researchgate.net

Identified Sitostanol Oxidation Product Compound Class Notes
7-hydroxysitostanol (epimers)HydroxysitostanolCharacterized in thermo-oxidation studies of bulk sitostanol. researchgate.net
15-hydroxysitostanol (epimers)HydroxysitostanolIdentified alongside 7-hydroxy derivatives in bulk sitostanol. researchgate.net
6-ketositostanolKetositostanolA ketone derivative formed during sitostanol oxidation. researchgate.net
7-ketositostanolKetositostanolFrequently detected major oxidation product in various food models. researchgate.netresearchgate.net

Analytical Methods for the Detection and Quantification of Sitostanol Oxides

The accurate detection and quantification of sitostanol oxidation products, which are often present in low concentrations within complex lipid matrices, require sophisticated analytical techniques. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly employed method for both the characterization and quantification of these compounds. researchgate.netnih.gov

The typical analytical workflow involves several critical sample preparation steps before GC-MS analysis: researchgate.netnih.gov

Cold Saponification: The sample is treated to hydrolyze sterol esters and release the free sterols and their oxides without using high heat that could cause further oxidation. researchgate.net

Extraction: The unsaponifiable material, which includes the sitostanol oxides, is extracted from the saponified mixture, typically using a solvent like diethyl ether. researchgate.net

Purification/Enrichment: Solid-Phase Extraction (SPE) with a silica-based sorbent (SiOH-SPE) is used to isolate and concentrate the oxides from the bulk of the unsaponifiable matter. researchgate.netnih.gov

Derivatization: The purified oxides are converted into their trimethylsilyl (B98337) (TMS) ether derivatives. This step increases their volatility and thermal stability, making them suitable for gas chromatography. researchgate.net

Following preparation, the derivatized sample is analyzed by GC-MS. The instrument is operated in full-scan mode (e.g., m/z 100–600) for the initial identification of unknown oxides based on their mass spectra. For precise quantification, the mass spectrometer is operated in single ion monitoring (SIM) mode, which offers higher sensitivity and specificity by focusing on characteristic ions of the target compounds. nih.govnih.gov It is in this quantification step that internal standards like Sitostanol-d7 become essential, as their known concentration and distinct mass-to-charge ratio allow for highly accurate measurement of the native oxides. vulcanchem.com

Analytical Step Purpose Typical Reagents/Technique
SaponificationTo hydrolyze esters and free the target analytes.Cold saponification (e.g., at 25°C). researchgate.net
ExtractionTo isolate the unsaponifiable fraction containing oxides.Diethyl ether. researchgate.net
PurificationTo concentrate the oxides and remove interfering compounds.Solid-Phase Extraction (SPE) with silica (B1680970) sorbent. researchgate.netnih.gov
DerivatizationTo increase analyte volatility and stability for GC analysis.Conversion to Trimethylsilyl (TMS) ethers. researchgate.net
AnalysisTo separate, identify, and quantify the oxides.Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov

Factors Influencing Sitostanol Oxidation in Model Systems

Studies using model systems have been crucial for understanding the factors that govern the oxidative stability of sitostanol. The key influencing factors are the sterol structure itself, temperature, reaction time, and the nature of the surrounding lipid matrix. helsinki.fiunav.edu

Sterol Structure: The inherent structure of sitostanol, being a saturated phytostanol with no double bonds in its ring system, makes it significantly more resistant to oxidation than unsaturated phytosterols like sitosterol (B1666911) or stigmasterol (B192456). researchgate.nethelsinki.fi

Temperature and Time: Oxidation reactions are highly dependent on temperature. Significant formation of sitostanol oxides generally occurs at temperatures above 100°C. helsinki.fi As both temperature and reaction time increase, the extent of oxidation also increases. nih.gov

Lipid Matrix Composition: The composition of the fat or oil in which sitostanol is present plays a major role in its oxidation. The effect of the lipid matrix can be complex and temperature-dependent. For instance, at temperatures below 140°C, phytosterols have been found to be more stable in a saturated lipid matrix, whereas at temperatures above 140°C, they are more stable in an unsaturated one. helsinki.fi The presence of natural antioxidants, such as vitamin E, within an oil matrix can also correlate with sterol stability. unav.edu

Factor Influence on Sitostanol Oxidation Reference
Sterol Structure Saturated structure provides greater stability compared to unsaturated sterols. helsinki.fi
Temperature Oxidation is more significant at temperatures above 100°C. helsinki.finih.gov
Reaction Time Longer exposure to oxidative conditions increases the formation of oxides. helsinki.finih.gov
Lipid Matrix The degree of saturation of surrounding fats affects oxidation rates, with the effect being temperature-dependent. helsinki.fiunav.edu

Molecular and Cellular Mechanisms Involving Sitostanol D7

Research on Interaction with Lipid Transport Systems

Studies utilizing tracers like Sitostanol-d7 have been pivotal in understanding how sitostanol (B1680991) interacts with the complex machinery of lipid digestion and transport in the intestine.

A primary mechanism by which sitostanol affects lipid absorption is through its interaction with mixed micelles in the intestinal lumen. These micelles are essential for solubilizing dietary fats, including cholesterol, making them available for absorption.

In vitro research demonstrates that both sitosterol (B1666911) and its saturated form, sitostanol, can displace cholesterol from these micelles, thereby reducing the micellar solubility of cholesterol. nih.gov By competing for limited space within the micelle structure, sitostanol effectively decreases the amount of cholesterol that is available for uptake by intestinal cells. nih.govresearchgate.net While both sterols show a similar effect in simple in vitro systems, studies simulating in vivo conditions suggest that sitostanol may be more effective at reducing cholesterol's micellar solubility within the complex environment of the gut. nih.gov This interference with cholesterol solubilization is considered a key factor in sitostanol's ability to inhibit cholesterol absorption. nih.gov

Table 1: Research Findings on Micellar Interactions of Sitostanol

Research Area Finding Reference
Micellar Cholesterol Solubility Sitostanol decreases the solubility of cholesterol in mixed bile salt micelles. nih.gov
Competitive Displacement Free plant sterols like sitostanol displace free cholesterol moieties from micelles. nih.gov

| In Vitro vs. In Vivo Efficacy | The reduction in cholesterol's micellar solubility by sitostanol and sitosterol is similar in vitro, but sitostanol tends to be more effective in vivo. | nih.gov |

Studies on Cellular Uptake and Efflux Mechanisms of this compound in Cell Models

Once at the surface of the enterocyte (intestinal cell), the fate of sterols is determined by a balance of uptake and efflux. Research using cell models such as Caco-2, which mimics the intestinal barrier, has been instrumental in dissecting these processes. These studies reveal that plant stanols like sitostanol are very poorly absorbed compared to cholesterol. frontiersin.org

This low absorption rate is primarily due to a highly efficient efflux mechanism that rapidly pumps sitostanol from within the enterocyte back into the intestinal lumen. frontiersin.org One luminal perfusion study demonstrated that the efflux of sitostanol was approximately 19-fold greater than that of cholesterol, highlighting the cell's robust ability to exclude this plant stanol. nih.gov This rapid resecretion is a critical determinant of sitostanol's low bioavailability. frontiersin.org

Table 2: Comparative Cellular Efflux in an Intestinal Cell Model

Sterol Relative Efflux Efficiency (Compared to Cholesterol) Reference
Cholesterol 1x (Baseline) nih.gov
Sitosterol 11x nih.gov

| Sitostanol | 19x | nih.gov |

Role of Sterol Transporters in this compound Cellular Dynamics

The cellular efflux of sitostanol is not a passive process; it is mediated by specific protein transporters. The key players in this system are the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8. nih.gov These transporters form a heterodimer located on the apical membrane of enterocytes and hepatocytes. heartuk.org.ukplos.org

Their primary function is to pump excess sterols, particularly plant-derived sterols and stanols like sitostanol, out of the cell. researchgate.netmdpi.com The critical role of ABCG5/G8 is underscored by the rare genetic disorder sitosterolemia, where mutations in the corresponding genes lead to a failure of this efflux mechanism, resulting in the hyperabsorption and accumulation of plant sterols in the body. nih.govheartuk.org.uk In contrast, the Niemann-Pick C1-Like 1 (NPC1L1) protein is the primary transporter responsible for the uptake of both cholesterol and plant sterols into the enterocyte. researchgate.netnih.gov The dynamic interplay between uptake via NPC1L1 and rapid efflux via ABCG5/G8 results in the very low net absorption of sitostanol. frontiersin.orgnih.gov

Table 3: Key Sterol Transporters in Sitostanol Cellular Dynamics

Transporter Location Function Relative to Sitostanol Reference
NPC1L1 Apical membrane of enterocytes Mediates uptake from the intestinal lumen into the cell. researchgate.netnih.gov

| ABCG5/G8 | Apical membrane of enterocytes; Canalicular membrane of hepatocytes | Forms a heterodimer that actively pumps sitostanol from the cell back into the intestinal lumen or into bile. | nih.govnih.govplos.org |

Modulation of Sterol-Regulating Processes by this compound in Non-Human or In Vitro Systems

Beyond the intestine, absorbed plant stanols can influence cholesterol metabolism in other tissues, such as the liver. In vitro and animal models have been used to explore how exposure to sitostanol modulates fundamental cellular processes related to sterol regulation.

Cells maintain cholesterol homeostasis through intricate feedback loops controlled by key transcription factors. Research shows that plant sterols can perturb these pathways. One critical regulator is the Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a transcription factor that activates genes for cholesterol synthesis (like HMG-CoA reductase) and uptake. uniprot.orgwikipedia.org Studies in hamster models have shown that dietary plant sterols can decrease the amount of the active, nuclear form of SREBP2 in the liver. nih.gov This reduction occurs despite lower hepatic cholesterol levels, suggesting a direct modulatory effect of the plant sterols themselves on this pathway. nih.gov

Conversely, plant sterols can activate another nuclear receptor, the Liver X Receptor (LXR). jci.org LXR activation promotes cholesterol efflux by increasing the expression of transporter genes like ABCA1 and ABCG5/G8. nih.govjci.org Therefore, sitostanol exposure can simultaneously suppress cholesterol synthesis and promote its removal at the molecular level.

Table 4: Molecular Targets of Sitostanol in Sterol Homeostasis

Regulatory Protein Effect of Plant Sterol/Stanol Exposure Consequence Reference
SREBP-2 (active form) Decreased abundance in the nucleus. Reduced expression of genes for cholesterol synthesis (e.g., HMG-CoA reductase). nih.govjci.org

| LXR | Activation. | Increased expression of genes for cholesterol efflux (e.g., ABCA1, ABCG5). | jci.org |

Fundamental Cellular Responses to Sitostanol Exposure in Research Models

The biological activities of sitostanol are not limited to lipid metabolism. In vitro studies have revealed that sitostanol can directly modulate cellular responses in immune cells. For instance, research on human peripheral blood mononuclear cells (PBMCs) has shown that physiological concentrations of sitostanol can increase the production of interferon-gamma (IFN-γ), a key T-helper 1 (Th1) cytokine. escholarship.org This suggests a potential immunomodulatory role by influencing the balance of immune cell signaling. escholarship.org

Other research has explored the effects of sitostanol on the bioenergetics of different cell types. In one study using cultured human adipocytes, myotubes, and hepatocytes, long-term incubation with sitostanol did not significantly alter the basal or stimulated oxygen consumption rate, indicating no major effect on mitochondrial respiration in these specific models. nih.gov These findings illustrate that cellular responses to sitostanol can be highly specific to the cell type and the biological process being investigated.

Future Directions and Emerging Research Avenues for Sitostanol D7

Development of Novel Analytical Techniques for Sitostanol-d7 and its Metabolites

Advances in analytical chemistry are critical for pushing the boundaries of what can be discovered using tools like this compound. Future efforts will likely focus on enhancing the sensitivity, specificity, and spatial resolution of detection methods, allowing researchers to probe the compound's metabolic journey in unprecedented detail.

The integration of this compound with cutting-edge omics platforms represents a significant leap forward. Untargeted lipidomics, which uses high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (UHPLC), can provide a comprehensive profile of the lipidome. uu.se The use of deuterated standards like this compound within these platforms is crucial for accurate relative quantification of hundreds or even thousands of lipid species. uu.se

A particularly promising frontier is spatial lipidomics, often performed using Mass Spectrometry Imaging (MSI). This technology can map the distribution of lipids directly in tissue sections. nih.govbiorxiv.org By administering this compound, researchers could use MSI to visualize not only the precise location of the stanol itself within different organs or even subcellular compartments but also the spatial distribution of its downstream metabolites. This could reveal, for example, how stanol metabolism differs between distinct regions of the liver or intestine, linking biochemical pathways to tissue architecture. nih.gov The combination of these high-throughput omics technologies is essential for unraveling the complex interactions between genes, proteins, and metabolites in biological systems. nih.gov

To translate research findings into larger clinical or epidemiological studies, analytical methods must be not only sensitive but also rapid, cost-effective, and suitable for high-throughput screening. Future developments are expected in the miniaturization of sample preparation and analysis.

One such innovative approach is miniaturized stir bar sorptive dispersive microextraction (mSBSDME). nih.gov This technique drastically reduces the amount of sample and solvent required, making it ideal for studies where sample volume is limited, such as in pediatric research or when working with small animal models. nih.gov The methodology is designed for simultaneous processing of multiple samples, significantly increasing throughput. nih.gov Adapting such miniaturized and automated extraction methods for this compound and its metabolites would enable large-scale studies to be conducted with greater efficiency and reduced environmental impact, expanding the potential applications of the technique. nih.gov

Table 1: Emerging Analytical Techniques for this compound Research

TechniquePrincipleKey Advantage for this compound ResearchRelevant Findings/Potential
Spatial Lipidomics (MSI)Mass spectrometry-based imaging to map the spatial distribution of molecules in tissue sections.Visualizes the precise location of this compound and its metabolites within heterogeneous tissues.Enables regional analysis of stanol metabolism and its link to tissue histology and pathology. nih.govbiorxiv.org
Untargeted Lipidomics (UHPLC-HRMS)Comprehensive analysis of all measurable lipids in a sample, using deuterated standards for quantification.Allows for the discovery of novel, unexpected metabolites of this compound.Provides accurate relative quantification for thousands of lipid features simultaneously. uu.se
Miniaturized Microextraction (mSBSDME)A sample preparation technique using minimal sample and solvent volumes with a sorbent-coated stir bar.Enables high-throughput, cost-effective analysis for large-scale clinical or biological studies.Reduces sample handling and waste, making it a "green" analytical approach suitable for low-volume samples. nih.gov
Novel Derivatization with RP-UHPLC/MS/MSChemical modification of sterols to enhance ionization efficiency and sensitivity in mass spectrometry.Dramatically lowers the limits of detection, allowing for analysis of trace-level metabolites.A method developed for Cholesterol-d7 improved detection limits by over 3800-fold, a similar potential exists for this compound. acs.org

Integration of Advanced Omics Technologies (e.g., Spatial Lipidomics)

Expanding Stable Isotope Tracer Applications of this compound

As a deuterated compound, this compound is an ideal stable isotope tracer for elucidating metabolic pathways without the need for radioactivity. avantiresearch.com Its applications can be expanded beyond simple absorption studies to probe complex biological systems and answer fundamental questions in physiology and ecology.

The gut microbiome plays a crucial role in processing dietary compounds, including plant sterols. Stable Isotope Probing (SIP) is a powerful technique that can link metabolic function to microbial identity within a complex community. nih.govnih.gov In a SIP study, a labeled substrate (like this compound) is administered, and the label is traced into the biomass (e.g., DNA, RNA, or phospholipids) of microorganisms that actively consume it. nih.govvliz.be

By applying SIP with this compound, researchers could definitively identify which specific bacterial species or functional guilds within the human or animal gut are responsible for metabolizing plant stanols. This approach would allow for the cultivation-independent identification of key players in stanol biotransformation. nih.gov Furthermore, by analyzing the labeled metabolic products, it would be possible to trace the flow of carbon from this compound through microbial metabolic networks, uncovering novel pathways and cross-feeding interactions between different microbes. nih.gov

Sterols are fundamental molecules in eukaryotes, but their types and metabolic handling vary significantly across the tree of life. nih.govbiorxiv.org Insects, for example, are generally unable to synthesize sterols and must acquire them from their diet, making plant sterols particularly critical. researchgate.nettamu.edu this compound provides a unique tool for comparative studies to explore these differences.

By administering this compound to a range of organisms—from different insect herbivores to various vertebrate species—researchers could trace and compare the efficiency of stanol absorption, the pathways of metabolic modification, and the ultimate physiological fate of the molecule. Such studies could reveal how the enzymatic machinery for processing plant sterols has evolved in response to different dietary pressures. For instance, comparing stanol metabolism in a specialist insect that feeds on sterol-unique plants versus a generalist could provide profound insights into co-evolution and metabolic adaptation. tamu.edu

Table 2: Potential Stable Isotope Tracer Studies with this compound

Research AreaExperimental ApproachKey Question(s) to be AnsweredPotential Impact
Microbial EcologyAdminister this compound to animal models or in vitro gut models, followed by Stable Isotope Probing (DNA/RNA-SIP) of the microbiota.Which gut microbes metabolize sitostanol (B1680991)? What are the microbial metabolic byproducts?Identifies key bacterial species for targeted probiotic/prebiotic development; uncovers novel stanol-derived metabolites. nih.govnih.gov
Comparative Insect PhysiologyFeed this compound to different insect species (e.g., generalist vs. specialist herbivores) and trace its incorporation and modification.How do different insects metabolize plant stanols? Is metabolism linked to host plant specialization?Provides insight into insect nutritional ecology and the co-evolution of insects and plant sterol diversity. researchgate.nettamu.edu
Evolutionary Biology of VertebratesCompare the absorption, tissue distribution, and excretion of this compound in herbivores vs. carnivores.Has the ability to absorb and process plant stanols been reduced or lost in species with no plant diet?Elucidates the evolutionary adaptation of sterol transport and metabolic pathways to different dietary niches.
Plant BiochemistryIntroduce this compound into plant cell cultures or mutant plant lines (e.g., Arabidopsis sterol mutants).How do plants modify or conjugate exogenous stanols? Can it be incorporated into membranes?Helps to understand the specificity of enzymes involved in plant sterol biosynthesis and modification. nih.gov

Tracing in Complex Microbial Ecosystems and Their Contribution to Sterol Metabolism

Unexplored Metabolic Fates and Biochemical Transformations of this compound

While the primary fate of sitostanol is understood to be limited absorption and subsequent excretion, its journey through the body may involve subtle but biochemically significant transformations that remain uncharacterized. The deuterium (B1214612) label of this compound is a powerful asset for identifying novel, low-abundance metabolites that would otherwise be indistinguishable from the complex background of endogenous molecules.

One area ripe for exploration is the formation of oxidized stanol derivatives. Cholesterol and plant sterols can undergo enzymatic or non-enzymatic oxidation to form oxysterols and other oxygenated products. nih.govtandfonline.com It is plausible that sitostanol undergoes similar transformations in vivo, potentially forming various hydroxy-, keto-, or epoxy-sitostanol derivatives. These metabolites, though likely present in very low concentrations, could possess unique biological activities. Using sensitive mass spectrometry methods, the unique mass signature of this compound would allow for the confident identification of these novel deuterated oxidation products. researchgate.net

Another unexplored avenue is the differential handling of sitostanol by various enzymes. For example, the enzymes ACAT and LCAT, which esterify cholesterol with fatty acids, show different substrate specificities for various sterols. researchgate.net The precise efficiency and preference of these enzymes for sitostanol compared to other sterols are not fully understood. This compound could be used in targeted in vitro or in vivo studies to quantify its esterification rate and the profile of resulting stanol esters. Furthermore, recent research has suggested that plant stanols may affect mitochondrial function in hepatocytes, but the molecular mechanism is unknown. nih.gov this compound could be instrumental in tracing the biochemical transformations that occur within mitochondria and elucidating this effect.

Table 3: Hypothetical Unexplored Metabolites and Transformations of this compound

Hypothetical Metabolite/TransformationPlausible Biochemical OriginResearch ApproachPotential Significance
7-keto-sitostanol-d7Oxidative stress or enzymatic oxidation, analogous to 7-ketocholesterol (B24107) formation. researchgate.netTargeted search using GC-MS or LC-MS/MS for the specific mass of the deuterated keto-metabolite.Oxidized stanols could have unique biological activities or serve as biomarkers of oxidative stress.
This compound Esters (e.g., Oleate, Linoleate)Esterification by acyl-CoA:cholesterol acyltransferase (ACAT) or lecithin:cholesterol acyltransferase (LCAT). researchgate.netTracing the incorporation of this compound into the sterol ester pool in plasma and tissues.Reveals the substrate specificity of key lipid-metabolizing enzymes and the fate of intracellular stanols.
Hydroxythis compound (various positions)Metabolism by cytochrome P450 enzymes, similar to the generation of 27-hydroxycholesterol. tandfonline.comUntargeted lipidomics analysis of plasma and tissues after this compound administration.Could represent a minor excretion pathway or generate signaling molecules.
This compound GlucuronideConjugation by UDP-glucuronosyltransferase (UGT) enzymes in the liver as a detoxification pathway.Analysis of bile and urine for conjugated deuterated stanol metabolites.May uncover a previously unknown phase II metabolic route for plant stanols.

Identification of Novel Sitostanol Catabolic Pathways

The future of sitostanol research is increasingly focused on elucidating the complete metabolic journey of this compound within the human body. While it is well-established that sitostanol has very low absorption rates compared to cholesterol, the precise pathways governing its breakdown and excretion are not fully understood. mdpi.com The use of stable isotope-labeled molecules like this compound is pivotal in these investigations, allowing researchers to accurately trace the fate of ingested sitostanol and distinguish it from endogenous sterols. vulcanchem.combioscientifica.com

Emerging research suggests the existence of metabolic routes for phytostanols that are yet to be fully characterized. A key area of investigation is the unexpectedly rapid appearance of sitostanol in the liver following oral administration. Studies in animal models using deuterium-labeled sitostanol have shown that it can be detected in the liver as early as 15 minutes post-ingestion, a timeframe that precedes its significant rise in serum concentrations. d-nb.info This finding challenges the conventional understanding that sterol absorption occurs primarily via lymphatic transport, hinting at a more direct or alternative portal of entry to the liver that warrants further exploration. d-nb.info Identifying this rapid transport and subsequent metabolic pathway is a significant future research direction.

Furthermore, the metabolic handling of sitostanol may be significantly altered in various disease states, suggesting the involvement of inducible or condition-specific catabolic pathways. For instance, in patients with Non-alcoholic fatty liver disease (NAFLD), the concentration of sitostanol in the liver and bile is significantly higher compared to individuals with healthy livers. portlandpress.com This accumulation correlates with the severity of liver steatosis and inflammation, pointing towards altered sitostanol metabolism or transport within the liver in the context of metabolic disease. portlandpress.com Future research utilizing this compound in clinical studies of NAFLD could uncover these disease-specific pathways, providing insights into both sitostanol metabolism and the pathophysiology of the disease itself.

While humans cannot fully degrade the sterol ring structure, some absorbed phytosterols (B1254722) can be converted into bile acids. jci.orgnih.gov Research has shown that a portion of absorbed β-sitosterol, a compound structurally similar to sitostanol, is metabolized into cholic and chenodeoxycholic acids. jci.org The extent to which sitostanol undergoes similar bile acid synthesis, and the specific catabolic steps involved, remains an area for detailed investigation. This compound provides the ideal tool to quantify the conversion rate and identify the resultant deuterated bile acid species, thereby mapping out this specific catabolic route.

Table 1: Research Findings Suggesting Novel Sitostanol Catabolic Pathways

Research FindingImplication for Novel PathwaysKey Reference(s)
Rapid appearance of labeled sitostanol in the liver (within 15 mins) post-gavage in mice.Suggests a rapid, non-lymphatic transport route from the intestine to the liver. d-nb.info
Increased liver and bile sitostanol levels in patients with NAFLD.Indicates altered hepatic metabolism or excretion pathways in a disease state. portlandpress.com
Conversion of absorbed β-sitosterol to cholic and chenodeoxycholic acids.Suggests that sitostanol, a related stanol, may undergo similar enzymatic conversion to bile acids. jci.org

Characterization of Undiscovered Enzymes Involved in Sitostanol Modification

Closely linked to the identification of new catabolic pathways is the characterization of the enzymes that catalyze these reactions. Each step in the metabolism of sitostanol, from modifications in the intestine to biotransformation in the liver, is mediated by specific enzymes. While some enzymes involved in general sterol transport and metabolism are known, those that act specifically on sitostanol or catalyze newly discovered reactions are yet to be identified.

The modification of sitostanol's structure, even minor changes, points to the activity of an unknown or uncharacterized enzyme. The use of this compound as a substrate in in vitro and in vivo experimental systems is a critical strategy for this discovery process. By introducing this compound to cell cultures (e.g., hepatocytes, enterocytes) or administering it to animal models, researchers can use high-sensitivity mass spectrometry to screen for novel deuterated metabolites. vulcanchem.com The identification of a metabolite with a modified structure (e.g., hydroxylated, oxidized) compared to the parent this compound molecule is direct evidence of enzymatic activity.

Once a novel metabolite is identified, subsequent research can focus on isolating the enzyme responsible. This involves techniques such as protein purification from cellular fractions that exhibit the metabolic activity, followed by proteomic analysis to identify candidate enzymes. Genetic approaches, such as screening gene expression libraries for proteins that confer the ability to metabolize this compound, can also be employed. The concept of engineering novel catabolic functions by introducing specific enzymes has been demonstrated for cholesterol, highlighting the potential for identifying and characterizing unique enzymes for other sterols like sitostanol. nih.gov

The observation that sitostanol metabolism is altered in NAFLD also suggests that the expression or activity of specific modifying enzymes is changed. portlandpress.com Future research could focus on comparing the enzymatic activity of liver tissue from healthy versus NAFLD subjects in converting this compound to its metabolites. This could lead to the discovery of enzymes that are either up- or down-regulated in disease, providing potential new targets for therapeutic intervention.

Q & A

Q. Q1. What analytical techniques are most reliable for identifying and quantifying Sitostanol-d7 in complex biological matrices?

Methodological Answer :

  • Identification : Use nuclear magnetic resonance (NMR) spectroscopy with deuterium-specific parameters to confirm the presence of the d7 isotopic label. Pair with high-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic purity .
  • Quantification : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution techniques. Calibrate using certified reference standards to minimize matrix interference .
  • Validation : Follow guidelines from Reviews in Analytical Chemistry to ensure reproducibility, including limits of detection (LOD), linearity, and recovery rates .

Q. Q2. How should researchers design controlled experiments to study this compound’s metabolic stability in vitro?

Methodological Answer :

  • Experimental Design : Use hepatocyte or microsomal incubation models with isotopically labeled this compound. Include negative controls (unlabeled sitostanol) and positive controls (stable reference compounds) .
  • Data Collection : Monitor degradation kinetics via time-course sampling. Use triple-quadrupole MS for high sensitivity in detecting deuterium retention .
  • Statistical Analysis : Apply nonlinear regression models to estimate half-life (t1/2t_{1/2}) and intrinsic clearance. Report confidence intervals to address variability .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

Methodological Answer :

  • Hypothesis Testing : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, solvent effects). Use the PICO framework (Population, Intervention, Comparison, Outcome) to standardize data extraction .
  • Methodological Audit : Compare protocols for isotopic purity validation, dosing regimes, and endpoint measurements. Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. MS-based quantification) .
  • Statistical Reconciliation : Apply mixed-effects models to account for inter-study variability. Use funnel plots to detect publication bias .

Q. Q4. What strategies optimize the synthesis of this compound to ensure isotopic fidelity while minimizing byproducts?

Methodological Answer :

  • Synthetic Protocol : Use deuterium oxide (D2_2O) in catalytic hydrogenation of sitostanol precursors. Monitor reaction progress via 2^2H-NMR to confirm deuterium incorporation at specific positions .
  • Byproduct Mitigation : Employ preparative HPLC with deuterated solvents for purification. Characterize impurities using HRMS and compare against spectral libraries .
  • Quality Control : Adhere to guidelines from Reviews in Analytical Chemistry for reporting isotopic enrichment (>98% purity) and batch-to-batch consistency .

Q. Q5. How should researchers design longitudinal studies to assess this compound’s stability in long-term storage or biological systems?

Methodological Answer :

  • Stability Testing : Store samples under varying conditions (e.g., temperature, pH) and analyze degradation products via LC-MS/MS at fixed intervals. Use accelerated stability testing models (e.g., Arrhenius equation) to predict shelf-life .
  • Biological Retention : Conduct in vivo studies with radiolabeled this compound in model organisms. Use whole-body autoradiography or PET imaging to track isotopic retention over time .
  • Data Interpretation : Apply time-series analysis to distinguish between metabolic degradation and isotopic exchange. Report deviations using FINER criteria (Feasible, Novel, Ethical, Relevant) .

Methodological Contradictions and Best Practices

Q. Q6. What are the key pitfalls in cross-study comparisons of this compound’s pharmacokinetic parameters, and how can they be avoided?

Methodological Answer :

  • Common Pitfalls :
    • Inconsistent dosing units (e.g., molar vs. weight-based).
    • Variability in bioanalytical techniques (e.g., ELISA vs. MS).
    • Lack of harmonization in sampling timepoints .
  • Best Practices :
    • Adopt CONSORT guidelines for reporting experimental parameters in publications.
    • Share raw datasets via repositories like Zenodo to enable reanalysis .
    • Use systematic review frameworks (e.g., PRISMA) to synthesize evidence .

Q. Q7. How can researchers validate the specificity of this compound antibodies in immunoassays, given potential cross-reactivity with endogenous sterols?

Methodological Answer :

  • Validation Protocol :
    • Perform competitive ELISA with structurally similar sterols (e.g., campesterol, stigmasterol) to assess cross-reactivity.
    • Use knockout models (e.g., CRISPR-edited cell lines lacking sitostanol pathways) to confirm signal specificity .
    • Cross-validate results with LC-MS/MS to quantify false-positive rates .

Data Presentation and Reproducibility

Q. Q8. What are the minimum metadata requirements for publishing this compound research to ensure reproducibility?

Methodological Answer :

  • Essential Metadata :
    • Isotopic purity (% deuterium enrichment).
    • Synthetic route and purification methods.
    • Instrument parameters (e.g., MS collision energy, NMR pulse sequences).
    • Statistical software and version (e.g., R, GraphPad Prism) .
  • Reporting Standards : Follow MIAME (Minimum Information About a Microarray Experiment) -inspired frameworks for chemical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.